Dichlofluanid chemical structure and properties
Dichlofluanid chemical structure and properties
An In-depth Technical Guide to Dichlofluanid: Chemical Structure, Properties, and Analysis
Introduction
Dichlofluanid, known by the IUPAC name N-{[dichloro(fluoro)methyl]sulfanyl}-N′,N′-dimethyl-N-phenylsulfuric diamide, is a broad-spectrum fungicide.[1][2] First introduced in 1964 by Bayer, it has been utilized in agriculture to protect a variety of fruits, vegetables, and ornamental plants from fungal diseases such as apple scab, gray mold, and downy mildew.[1] It also serves as a wood preservative.[1][3] Dichlofluanid is a member of the sulfamide class of compounds and is functionally related to sulfamide.[3] While historically significant, its use in the European Union is no longer approved for plant protection products.[3][4] This guide provides a detailed overview of its chemical structure, physicochemical properties, toxicological profile, and analytical methodologies.
Chemical Identity and Structure
Dichlofluanid is an organochlorine and organofluorine compound.[3] Its chemical identity is defined by various standard identifiers.
Chemical Structure:
Table 1: Chemical Identification of Dichlofluanid
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | N-{[Dichloro(fluoro)methyl]sulfanyl}-N′,N′-dimethyl-N-phenylsulfuric diamide | [1][2] |
| CAS Number | 1085-98-9 | [1][5][6] |
| EC Number | 214-118-7 | [4] |
| Molecular Formula | C₉H₁₁Cl₂FN₂O₂S₂ | [1][5][7] |
| SMILES String | CN(C)S(=O)(=O)N(C1=CC=CC=C1)SC(F)(Cl)Cl | [3] |
| InChI Key | WURGXGVFSMYFCG-UHFFFAOYSA-N | [5][6] |
| Synonyms | Euparen, Elvaron, BAY 47531 |[1][2][5] |
Physicochemical Properties
Dichlofluanid is a white, crystalline powder.[3][4][8] It is sensitive to light, though discoloration does not reportedly affect its biological activity.[3][9] It is stable in acidic media but decomposes in alkaline conditions.[3][9]
Table 2: Physicochemical Properties of Dichlofluanid
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | 333.22 g/mol | [1][7] |
| Melting Point | 105–106 °C | [1][2][7] |
| Density | 1.55 g/cm³ | [1] |
| Vapor Pressure | 1.57 x 10⁻⁷ mm Hg (at 25 °C) | [3] |
| Water Solubility | 1.3 mg/L (at 20 °C) | [2][3] |
| Organic Solvent Solubility | Dichloromethane: >200 g/LToluene: 145 g/LXylene: 70 g/LMethanol: 15 g/LIsopropanol: 10.6 g/LHexane: 2.6 g/L | [3] |
| Log P (Octanol-Water Partition Coefficient) | 3.7 | [2] |
| Hydrolytic Half-life (DT₅₀) at 22 °C | >15 days (pH 4)>18 hours (pH 7)<10 minutes (pH 9) |[3] |
Toxicological Profile
Dichlofluanid exhibits low mammalian toxicity via oral ingestion but can act as a skin sensitizer.[2][3]
Table 3: Toxicological Data for Dichlofluanid
| Parameter | Value | Species | Source(s) |
|---|---|---|---|
| LD₅₀ (Oral) | 2500 mg/kg | Rat | [1] |
| LD₅₀ (Oral) | 4630 mg/kg | Rat | [3] |
| LD₅₀ (Oral) | 1905 mg/kg | Mouse | [3] |
| LD₅₀ (Oral) | 805 mg/kg | Guinea Pig | [3] |
| LD₅₀ (Dermal) | > 5000 mg/kg | Rat | [2] |
| LC₅₀ (Inhalation) | 300 mg/m³ (4h) | Rat | [3] |
| Acceptable Daily Intake (ADI) | 0.3 mg/kg bw/day | Human (JMPR 1983) | [3] |
| Hazard Classifications | Acute Toxicity 4 (Inhalation), Skin Sensitizer 1, Eye Irritant 2, Aquatic Acute 1 | | |
Experimental Protocols: Residue Analysis
The determination of Dichlofluanid residues in environmental or agricultural samples is crucial for regulatory and safety monitoring. Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical technique for this purpose.[3][10]
Detailed Methodology: GC-MS Analysis of Dichlofluanid in Vegetable Matrices
This protocol is a representative example based on established methods for pesticide residue analysis.[11]
1. Objective: To quantify Dichlofluanid residues in vegetable samples using dispersive solid-phase extraction (d-SPE) followed by GC-MS analysis.
2. Materials and Reagents:
-
Dichlofluanid analytical standard (≥99% purity)
-
Acetone (pesticide residue grade)
-
Acetonitrile (pesticide residue grade)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Sodium Chloride (NaCl)
-
Primary Secondary Amine (PSA) sorbent
-
Graphitized Carbon Black (GCB)
-
Homogenizer
-
Centrifuge
-
GC-MS system with an appropriate capillary column (e.g., HP-5MS)
3. Standard Preparation:
-
Prepare a stock solution of Dichlofluanid (e.g., 1000 µg/mL) in acetone.
-
Create a series of working standard solutions (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 µg/mL) by serial dilution of the stock solution with acetone.
4. Sample Preparation (QuEChERS-based d-SPE):
-
Homogenization: Weigh 10 g of a representative, homogenized vegetable sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add appropriate salting-out agents (e.g., 4 g anhydrous MgSO₄ and 1 g NaCl).
-
Seal the tube and shake vigorously for 1-2 minutes.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube.
-
Add d-SPE sorbents. The choice of sorbents depends on the matrix; for a typical green vegetable, this may include 150 mg anhydrous MgSO₄, 50 mg PSA, and 7.5 mg GCB.[11] PSA removes organic acids and sugars, while GCB removes pigments.[11]
-
Vortex for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.
-
-
Final Extract: The resulting supernatant is the final extract for GC-MS analysis. Transfer it to an autosampler vial.
5. GC-MS Analysis:
-
Injection: Inject 1 µL of the final extract into the GC-MS.
-
GC Conditions (Example):
-
Inlet: Splitless mode, 250 °C
-
Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min)
-
Oven Program: Start at 70 °C, hold for 1 min, ramp to 180 °C at 25 °C/min, then ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., HP-5MS)
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and specificity. Monitor characteristic ions for Dichlofluanid.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
6. Data Analysis:
-
Identify Dichlofluanid in the sample chromatogram by comparing its retention time with that of a known standard.
-
Quantify the concentration using a calibration curve constructed from the peak areas of the working standards.
Visualizations
Logical Relationship Diagram
This diagram illustrates the classification, applications, and primary effects of Dichlofluanid.
Caption: Logical overview of Dichlofluanid's classification and applications.
Experimental Workflow Diagram
This diagram outlines the key steps in the GC-MS analytical workflow for determining Dichlofluanid residues in vegetable samples.
Caption: Workflow for Dichlofluanid residue analysis using GC-MS.
References
- 1. Dichlofluanid - Wikipedia [en.wikipedia.org]
- 2. Dichlofluanid (Ref: BAY 47531) [sitem.herts.ac.uk]
- 3. Dichlofluanid | C9H11Cl2FN2O2S2 | CID 14145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dichlofluanid – Wikipedia [de.wikipedia.org]
- 5. Dichlofluanid [webbook.nist.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. Dichlofluanid (CAS 1085-98-9) - High Purity Analytical Standard at Best Price [nacchemical.com]
- 8. DICHLOFLUANID CAS#: 1085-98-9 [amp.chemicalbook.com]
- 9. 153. Dichlofluanid (FAO/PL:1969/M/17/1) [inchem.org]
- 10. Dichlofluanid [drugfuture.com]
- 11. Rapid Determination of Dichlofluanid Residues in Vegetables Using Dispersive-SPE Sample Preparation Combined with Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
